9-Deschloro-beclomethasone dipropionate is a synthetic corticosteroid derivative of beclomethasone dipropionate, which is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the treatment of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and skin disorders. The absence of chlorine at the 9-position of the beclomethasone structure alters its pharmacological profile, potentially affecting its potency and side effects.
9-Deschloro-beclomethasone dipropionate can be synthesized from beclomethasone dipropionate through specific chemical reactions that involve the modification of its molecular structure. This compound is categorized under synthetic glucocorticoids, which are designed to mimic the effects of naturally occurring corticosteroids.
The synthesis of 9-deschloro-beclomethasone dipropionate typically involves several steps that modify the parent compound, beclomethasone dipropionate. A notable method for its synthesis includes:
Recent advancements have focused on improving yield and scalability in the synthesis process. For instance, a practical approach reported an 82% yield using readily available steroidal intermediates, which enhances the feasibility for industrial applications .
The molecular formula for 9-deschloro-beclomethasone dipropionate is . Its structure features a steroid backbone with specific functional groups that contribute to its biological activity.
The primary chemical reactions involved in the synthesis of 9-deschloro-beclomethasone dipropionate include:
These reactions are typically conducted under controlled conditions to ensure selectivity and minimize by-products. For example, using solvents like dichloromethane and catalysts such as triethylamine facilitates effective reaction conditions .
The mechanism of action for 9-deschloro-beclomethasone dipropionate involves binding to glucocorticoid receptors within target cells. This interaction leads to:
Studies indicate that modifications at position 9 can influence receptor affinity and activation potential, thereby affecting therapeutic outcomes .
Relevant data from analytical techniques such as high-performance liquid chromatography (HPLC) confirm purity levels exceeding 98% for synthesized batches .
9-Deschloro-beclomethasone dipropionate is utilized in various therapeutic applications, including:
This compound's ability to modulate immune responses makes it valuable in both clinical settings and research related to inflammatory diseases .
9-Deschloro-9-bromo beclomethasone dipropionate (CAS 52092-14-5) is a halogen-modified synthetic corticosteroid derivative structurally related to beclomethasone dipropionate (BDP). The compound is systematically named as [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate, reflecting its intricate steroidal architecture [3] [7]. Its molecular formula is C₂₈H₃₇BrO₇, with a molecular weight of 565.49 g/mol [1] [3].
The core structure retains the pregna-1,4-diene-3,20-dione skeleton characteristic of glucocorticoids, with critical modifications at position C9 where a bromine atom replaces the chlorine found in the parent compound. This steroid nucleus features:
Table 1: Nomenclature and Identifiers of 9-Deschloro-9-bromo Beclomethasone Dipropionate
Designation Type | Specification |
---|---|
Systematic IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
CAS Registry Number | 52092-14-5 |
Common Synonyms | Beclomethasone dipropionate impurity D; 9-Bromo-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropionate |
Molecular Formula | C₂₈H₃₇BrO₇ |
Molecular Weight | 565.49 g/mol |
Spectroscopic characterization provides definitive identification of this brominated analog:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:
Table 2: Key Spectroscopic Signatures of 9-Deschloro-9-bromo Beclomethasone Dipropionate
Spectroscopic Technique | Key Observations |
---|---|
¹H NMR | • C19 methyl: δ 1.0-1.2 ppm• C18 methyl: δ ~1.4 ppm• C21 methylene: δ 4.0-4.5 ppm (doublet)• Ring A vinyl protons: δ 6.10-6.30 (d, C1-H), 7.20-7.40 (s, C2-H), 6.20-6.40 (d, C4-H) |
¹³C NMR | • C20: δ 199-201 ppm• C3: δ 186-188 ppm• Ester carbonyls: δ 172-175 ppm• C9 (brominated): δ 65-70 ppm |
Mass Spectrometry (HRMS) | • [M]⁺ observed: m/z 564.1723 (calculated 564.1723)• Major fragments: m/z 489.1 [M - C₃H₅O]⁺, 357.0 [M - 2×C₃H₄O₂]⁺, 279.1 |
Infrared Spectroscopy | • Ester C=O: 1735-1740 cm⁻¹• C20 ketone: 1710-1715 cm⁻¹• Diene conjugated ketone: 1660-1670 cm⁻¹• O-H stretch: 3400-3500 cm⁻¹ |
The bromine substitution at C9 significantly influences the compound's physical behavior:
Solubility Profile:
Stability Characteristics:
Crystalline Properties:
Thermal Behavior:
Comparative analysis highlights the structural and electronic consequences of halogen exchange:
Structural Differences:
Electronic Properties:
Structure-Property Relationships:
Implications for Bioanalytical Applications:
Table 3: Comparative Structural and Electronic Properties of Beclomethasone Derivatives
Property | 9-Deschloro-9-bromo Beclomethasone Dipropionate | Beclomethasone Dipropionate |
---|---|---|
Molecular Formula | C₂₈H₃₇BrO₇ | C₂₈H₃₇ClO₇ |
Molecular Weight | 565.49 g/mol | 521.04 g/mol |
Halogen at C9 | Bromine (atomic radius 1.20 Å) | Chlorine (atomic radius 0.99 Å) |
C-Halogen Bond Length | ~1.91 Å | ~1.79 Å |
Electronegativity (Pauling) | 2.96 | 3.16 |
Calculated log P | 4.1 | 3.7 |
HPLC Retention (C18) | k' ≈ 6.2 | k' ≈ 5.8 |
Key Application | Pharmaceutical impurity reference standard (EP Impurity D) | Active pharmaceutical ingredient |
Steric and Electronic Effects on Biological Interactions:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0